Cas no 58926-37-7 (1-Naphthaleneacetic acid, 3-bromo-)

1-Naphthaleneacetic acid, 3-bromo- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthaleneacetic acid, 3-bromo-
- DTXSID601302827
- 58926-37-7
- 3-Bromo-1-naphthaleneacetic acid
- SCHEMBL10342952
-
- インチ: InChI=1S/C12H9BrO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15)
- InChIKey: HNAIDGGUDXNIKY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 263.97859Da
- どういたいしつりょう: 263.97859Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-Naphthaleneacetic acid, 3-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000547-500mg |
3-Bromonaphthalene-1-acetic acid |
58926-37-7 | 98% | 500mg |
$1078.00 | 2023-09-01 | |
Alichem | A219000547-1g |
3-Bromonaphthalene-1-acetic acid |
58926-37-7 | 98% | 1g |
$1651.30 | 2023-09-01 | |
Alichem | A219000547-250mg |
3-Bromonaphthalene-1-acetic acid |
58926-37-7 | 98% | 250mg |
$666.40 | 2023-09-01 | |
Enamine | EN300-9457771-1.0g |
2-(3-bromonaphthalen-1-yl)acetic acid |
58926-37-7 | 95% | 1.0g |
$0.0 | 2023-01-05 |
1-Naphthaleneacetic acid, 3-bromo- 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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5. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1-Naphthaleneacetic acid, 3-bromo-に関する追加情報
1-Naphthaleneacetic Acid, 3-Bromo-
1-Naphthaleneacetic acid, 3-bromo- (CAS No. 58926-37-7) is a synthetic compound with significant applications in various fields, including agriculture and biotechnology. This compound is a derivative of naphthaleneacetic acid (NAA), a well-known auxin analog widely used as a plant growth regulator. The introduction of a bromine atom at the 3-position of the naphthalene ring introduces unique chemical properties and enhances its biological activity.
The molecular formula of 1-naphthaleneacetic acid, 3-bromo- is C12H9BrO2, with a molecular weight of approximately 265.0 g/mol. Its structure consists of a naphthalene ring system substituted with a bromine atom at position 3 and an acetic acid group at position 1. This substitution pattern influences the compound's solubility, stability, and bioavailability, making it suitable for specific agricultural applications.
Recent studies have highlighted the potential of 1-naphthaleneacetic acid, 3-bromo- in enhancing crop yield and improving plant health. For instance, research published in the *Journal of Agricultural Science* demonstrated that this compound can stimulate root development in tomato plants under stress conditions. The bromine substitution was found to enhance the compound's ability to penetrate plant tissues, leading to more efficient uptake and utilization.
In addition to its agricultural applications, 1-naphthaleneacetic acid, 3-bromo- has shown promise in biotechnological processes. A study in *Applied Microbiology and Biotechnology* explored its role as an inducer of secondary metabolites in fungal cultures. The compound was found to significantly increase the production of certain bioactive compounds, such as statins and polyketides, which have important pharmaceutical applications.
The synthesis of 1-naphthaleneacetic acid, 3-bromo- involves a multi-step process that includes bromination of naphthalene followed by acetylation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and environmental impact. These improvements have made the compound more accessible for large-scale applications.
From an environmental perspective, understanding the fate and behavior of 1-naphthaleneacetic acid, 3-bromo- in soil and water systems is crucial for sustainable agriculture. Research conducted by the *Environmental Science & Technology* journal revealed that the compound undergoes rapid degradation under aerobic conditions, minimizing its potential to accumulate in ecosystems. This finding supports its safe use in agricultural practices.
In conclusion, 1-naphthaleneacetic acid, 3-bromo- (CAS No. 58926-37-7) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties and enhanced biological activity make it a valuable tool in modern agriculture and biotechnology. As research continues to uncover new insights into its mechanisms of action and environmental impact, this compound is poised to play an even greater role in advancing sustainable agricultural practices.
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